1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Physicochemical profiling Drug-likeness Membrane permeability

Procure this specific 1,2,4-oxadiazole derivative to occupy a distinct physiochemical property space (XLogP3-AA=2.4, TPSA=81.6 Ų, HBA=6, 5 rotatable bonds) in your screening library. Its phenoxypropan-1-one side chain introduces an ether oxygen absent in butanone analogs, providing a unique H-bond acceptor topology for target engagement. Ideal for head-to-head SAR comparisons or as a versatile building block for lead optimization without breaching drug-likeness thresholds. Vendor-reported purity is ≥95%.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 1428358-73-9
Cat. No. B2940799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one
CAS1428358-73-9
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3)OC4=CC=CC=C4
InChIInChI=1S/C18H17N3O4/c1-12(24-14-6-3-2-4-7-14)18(22)21-10-13(11-21)17-19-16(20-25-17)15-8-5-9-23-15/h2-9,12-13H,10-11H2,1H3
InChIKeyJPRBXFUVAGDGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one CAS 1428358-73-9: Procurement-Relevant Chemical Profile


1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one (CAS 1428358-73-9) is a synthetic heterocyclic small molecule (C₁₈H₁₇N₃O₄, MW 339.35 g/mol) comprising a 1,2,4-oxadiazole core substituted with a furan-2-yl ring at position 3, an azetidine linker at position 5, and a phenoxypropan-1-one terminus [1]. The compound is cataloged as a research chemical by multiple vendors with typical purity ≥95% , but no primary pharmacological or biological activity data have been published in peer-reviewed literature as of the search date.

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Substitute for 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one in Focused Screening Libraries


The 1,2,4-oxadiazole scaffold is known to exhibit distinct physicochemical properties compared to its 1,3,4-regioisomer, including higher lipophilicity (log D ~0.5–1.0 log units greater) and divergent metabolic stability profiles [1]. Within the 1,2,4-oxadiazole subclass, the specific combination of a furan-2-yl substituent at position 3, an azetidine linker at position 5, and a phenoxypropan-1-one side chain generates a unique hydrogen-bond acceptor topology (HBA = 6) and topological polar surface area (TPSA = 81.6 Ų) that cannot be replicated by close structural analogs such as the butanone (TPSA = 72.4 Ų, HBA = 5) or tolyloxyethanone (TPSA = 81.6 Ų but reduced conformational flexibility) derivatives [2][3]. Generic substitution with any other oxadiazole congener would alter the lipophilicity–polarity balance, rotatable bond count, and potential target engagement profile, undermining the reproducibility of structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one vs. Closest Analogs


Higher Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Butanone Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 81.6 Ų and a hydrogen-bond acceptor count (HBA) of 6, compared to 72.4 Ų and HBA = 5 for the direct butanone analog 1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-4-phenylbutan-1-one (CAS 1428347-84-5) [1][2]. The additional phenoxy oxygen in the target compound contributes ~9.2 Ų of extra polar surface area and one additional H-bond acceptor atom, which is expected to enhance aqueous solubility and reduce passive membrane permeability relative to the butanone analog.

Physicochemical profiling Drug-likeness Membrane permeability

Distinct Lipophilicity (XLogP3-AA) Within a Narrow Homolog Series

The XLogP3-AA of the target compound is 2.4, compared to 2.5 for the butanone analog (CAS 1428347-84-5) and 2.3 for the tolyloxyethanone analog (CAS 1706357-80-3) [1][2][3]. This places the target compound's lipophilicity between these two closest analogs, providing a distinct logP window that influences protein binding, solubility, and off-target promiscuity risk.

Lipophilicity logP SAR consistency

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Class-Level Differentiation in Metabolic Stability and Lipophilicity

A systematic comparative analysis by Boström et al. (J. Med. Chem. 2012) demonstrated that matched molecular pairs of 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers exhibit consistent differences: the 1,2,4-oxadiazole isomers show approximately 0.5–1.0 log units higher log D₇.₄ and generally lower metabolic stability in human liver microsomes compared to their 1,3,4-oxadiazole counterparts [1]. The target compound, bearing a 1,2,4-oxadiazole core, thus occupies a distinct region of property space relative to any 1,3,4-oxadiazole-based analog.

Metabolic stability Regioisomer comparison Scaffold selection

Rotatable Bond Count and Conformational Flexibility vs. Tolyloxyethanone Analog

The target compound possesses 5 rotatable bonds, identical in count to the tolyloxyethanone analog (CAS 1706357-80-3) but with a different spatial distribution owing to the phenoxypropan-1-one vs. tolyloxyethanone side chain [1][2]. In contrast, the butanone analog (CAS 1428347-84-5) has 6 rotatable bonds, conferring greater conformational entropy [3]. The target compound's intermediate flexibility (5 rotatable bonds) may offer a desirable balance between binding adaptability and entropic penalty upon target engagement.

Conformational flexibility Entropic penalty Ligand efficiency

Evidence-Backed Application Scenarios for Procuring 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one


Focused Screening Library Design Requiring Controlled Physicochemical Diversity Within a 1,2,4-Oxadiazole Series

When constructing a screening library of 1,2,4-oxadiazole derivatives for target-agnostic phenotypic or target-based assays, the target compound occupies a specific property space (XLogP3-AA = 2.4, TPSA = 81.6 Ų, HBA = 6, 5 rotatable bonds) that is distinct from the butanone analog (XLogP = 2.5, TPSA = 72.4 Ų, HBA = 5, 6 rotatable bonds) and the tolyloxyethanone analog (XLogP = 2.3, TPSA = 81.6 Ų, 5 rotatable bonds) [1][2][3]. Including the target compound ensures representation of the phenoxypropan-1-one substitution phenotype, which provides an intermediate lipophilicity and a unique hydrogen-bonding pattern not covered by the other analogs.

SAR Studies Investigating the Effect of Phenoxy vs. Phenylalkyl Side Chains on Target Engagement

The phenoxypropan-1-one side chain of the target compound introduces an ether oxygen absent in the butanone analog (which bears a phenylbutan-1-one chain). This additional H-bond acceptor site may participate in specific polar interactions with target protein residues. Direct procurement of the target compound alongside the butanone analog (CAS 1428347-84-5) enables head-to-head SAR comparison to quantify the contribution of the phenoxy oxygen to binding affinity and selectivity [1][2].

Metabolic Stability Profiling of 1,2,4-Oxadiazole Regioisomers in Drug Discovery Programs

The 1,2,4-oxadiazole scaffold is known to exhibit lower metabolic stability compared to the 1,3,4-oxadiazole regioisomer class, with systematic differences of approximately 0.5–1.0 log units in log D and variable microsomal half-lives [1]. The target compound serves as a representative 1,2,4-oxadiazole probe for evaluating scaffold-specific metabolic liabilities in human liver microsome or hepatocyte assays. Procurement of this compound is warranted when the goal is to benchmark 1,2,4-oxadiazole intrinsic clearance against matched 1,3,4-oxadiazole controls.

Synthetic Chemistry: Use as a Key Intermediate or Scaffold for Late-Stage Diversification

With vendor-reported purity ≥95% and well-defined structure confirmed by InChIKey (JPRBXFUVAGDGCK-UHFFFAOYSA-N) [1], the target compound is suitable as a synthetic building block for amide coupling, azetidine N-functionalization, or oxadiazole ring modification. Its rotatable bond count (5) and moderate TPSA (81.6 Ų) are compatible with further derivatization without breaching typical drug-likeness thresholds (e.g., TPSA < 140 Ų, rotatable bonds ≤ 10), making it a versatile starting point for lead optimization campaigns.

Quote Request

Request a Quote for 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.